molecular formula C13H19N7OS B2497199 N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide CAS No. 875864-21-4

N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide

Cat. No. B2497199
CAS RN: 875864-21-4
M. Wt: 321.4
InChI Key: BAKQWXQELQSYSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide, commonly known as CCT251545, is a chemical compound that has gained significant attention in the field of cancer research due to its potential as an anticancer agent. It is a small molecule inhibitor that targets the cell division cycle 7-related protein kinase (CDC7), which plays a crucial role in DNA replication and cell cycle progression.

Mechanism of Action

N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide is a serine/threonine protein kinase that plays a critical role in the initiation of DNA replication and cell cycle progression. It phosphorylates the minichromosome maintenance (MCM) complex, which is essential for the unwinding of DNA during replication. CCT251545 inhibits N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide by binding to its ATP-binding site, thereby preventing its kinase activity and inhibiting DNA replication. This leads to cell cycle arrest and ultimately, apoptosis.
Biochemical and Physiological Effects:
CCT251545 has been shown to induce cell cycle arrest in the G1 and S phases, leading to the accumulation of DNA damage and subsequent apoptosis. It has also been shown to inhibit DNA synthesis and repair, leading to the accumulation of DNA damage and cell death. Moreover, CCT251545 has been shown to downregulate the expression of genes involved in cell cycle progression and DNA replication, such as cyclin E and MCM proteins.

Advantages and Limitations for Lab Experiments

One of the main advantages of CCT251545 is its specificity for N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide, which makes it a valuable tool for studying the role of N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide in DNA replication and cell cycle progression. Moreover, its potent anticancer activity and ability to synergize with other chemotherapeutic agents make it a promising candidate for cancer therapy. However, one of the limitations of CCT251545 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of CCT251545. One area of research is the development of more potent and selective N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide inhibitors with improved pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict the response of cancer cells to CCT251545, which can help to personalize cancer therapy. Moreover, the combination of CCT251545 with other targeted therapies, such as PARP inhibitors and immune checkpoint inhibitors, is an area of active investigation. Finally, the role of N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide in other biological processes, such as DNA repair and replication stress response, is an area of emerging interest.

Synthesis Methods

The synthesis of CCT251545 involves a multi-step process that includes the coupling of 4,6-diamino-1,3,5-triazine-2-thiol with 1-cyanocyclohexanecarboxylic acid, followed by the protection of the amine group with tert-butyloxycarbonyl (BOC) and the coupling of the resulting intermediate with 2-bromo-N-(2-chloroethyl)acetamide. The final deprotection step yields CCT251545 as a white solid with a purity of >98%.

Scientific Research Applications

CCT251545 has been extensively studied as a potential anticancer agent due to its ability to inhibit N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide, which is overexpressed in various types of cancer. Preclinical studies have shown that CCT251545 has potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and ovarian cancer. Moreover, it has been shown to synergize with other chemotherapeutic agents, such as gemcitabine and cisplatin, to enhance their anticancer effects. Clinical trials are currently underway to evaluate the safety and efficacy of CCT251545 in cancer patients.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N7OS/c1-8(22-12-18-10(15)17-11(16)19-12)9(21)20-13(7-14)5-3-2-4-6-13/h8H,2-6H2,1H3,(H,20,21)(H4,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKQWXQELQSYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)SC2=NC(=NC(=N2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.